N-Nitrosodiethanolamine
Overview
Description
N-Nitrosodiethanolamine (NDELA) is a yellow to dark brown very viscous liquid with no distinct odor . It is a nitroso compound and a contaminant formed by the action of nitrites on ethanolamines in a wide range of products including metalworking fluids, pesticides, antifreeze, and personal care products .
Synthesis Analysis
NDELA is formed by the action of nitrosating agents (nitrites; 2 bromo-2-nitropropane-1,3-diol; nitrogen oxides) on diethanolamine and triethanolamine . A novel method for the trace analysis of NDELA in shampoos has been developed, inspired by a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction, followed by an RP-HPLC method with a water-rich mobile phase .Molecular Structure Analysis
The molecular formula of NDELA is C4H10N2O3 . The structure involves a nitroso group (NO) attached to a diethanolamine .Chemical Reactions Analysis
NDELA can react with alkoxides and reacts with sulfuric acid at temperatures above 311°F . Higher nitrite concentrations and a greater number of nitrosating agents increased NDELA yields .Physical And Chemical Properties Analysis
NDELA is water-soluble . It has a specific gravity of 1.26 . The boiling point is 125°C at 0.01 mm Hg . It is sensitive to light, especially ultraviolet light, and undergoes relatively rapid photolytic degradation .Scientific Research Applications
Carcinogenic Potency in Rats
N-Nitrosodiethanolamine has been studied extensively for its carcinogenic effects. A study by Lijinsky, Reuber, and Manning (1980) demonstrated its potent carcinogenicity in rats, where it induced hepatocellular carcinomas and metastasized at higher doses when administered in drinking water (Lijinsky et al., 1980). Additionally, Preussmann et al. (1982) found that even low doses of this compound were carcinogenic, with the induction of liver and nasal cavity tumors in rats (Preussmann et al., 1982).
Presence in Consumer Products
The presence of this compound in consumer products has been a significant concern. Fan et al. (1977) identified it in synthetic cutting fluids and several cosmetic products, highlighting its widespread use and potential for human exposure (Fan et al., 1977). It was also found in cosmetics, lotions, and shampoos by another study, raising concerns about its potential health risks due to its presence in everyday products (Fan et al., 1977).
Environmental and Occupational Exposure
Research has also focused on environmental and occupational exposure to this compound. Spiegelhalder, Preussmann, and Hartung (1984) discussed its occurrence in cutting and grinding fluids in the metalworking industry, posing a risk to workers. They proposed urine analysis as a method for monitoring workplace exposure to this compound (Spiegelhalder et al., 1984).
Mechanism of Action
Target of Action
N-Nitrosodiethanolamine (NDELA) is a type of nitrosamine, which is a possible human carcinogen . It has been found to act as a partial agonist of the Serotonin 4 (5-HT4) receptor .
Biochemical Pathways
NDELA is metabolized in vivo slowly and only to a small extent, being principally eliminated unchanged in human and rodent urine . Bioactivation of NDELA is associated with alpha- and beta-hydroxylation pathways involving the enzymes CYP2E1 and alcohol dehydrogenase, resulting in DNA adduct formation .
Pharmacokinetics
The pharmacokinetics of NDELA involve its slow metabolism and principal elimination unchanged in urine . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may result in a significant portion of the compound remaining bioavailable in the body for a prolonged period.
Result of Action
The primary molecular and cellular effect of NDELA’s action is the formation of DNA adducts as a result of its metabolism . This can lead to DNA damage and potentially contribute to carcinogenic effects. In animal studies, NDELA has consistently produced liver tumors and also induced adenocarcinomas and squamous-cell carcinomas of the nasal cavity .
Action Environment
The action, efficacy, and stability of NDELA can be influenced by various environmental factors. For instance, NDELA is sensitive to light, especially ultraviolet light, and undergoes relatively rapid photolytic degradation . Therefore, storage conditions can significantly impact the stability of NDELA. Furthermore, the formation of NDELA can be influenced by the presence of nitrosating agents such as nitrites and certain conditions such as pH and temperature .
Safety and Hazards
NDELA may be harmful by eye or skin contact, inhalation, or ingestion. It is an irritant and, when heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides . Personal protective equipment should be worn when handling NDELA and it should be used only in well-ventilated areas .
Future Directions
Biochemical Analysis
Biochemical Properties
N-Nitrosodiethanolamine plays a role in biochemical reactions, particularly as a precursor to DEA
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters or binding proteins . The compound’s localization or accumulation may be influenced by these interactions.
properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)nitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCDLVPYFMHRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 | |
Record name | N-NITROSODIETHANOLAMINE | |
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DSSTOX Substance ID |
DTXSID7021027 | |
Record name | N-Nitrosodiethanolamine | |
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Molecular Weight |
134.13 g/mol | |
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Physical Description |
N-nitrosodiethanolamine is a yellow to dark brown very viscous liquid with no distinct odor. (NTP, 1992), Light yellow liquid; [Merck Index], Yellow to dark brown very viscous liquid with no distinct odor. | |
Record name | N-NITROSODIETHANOLAMINE | |
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Record name | N-Nitrosodiethanolamine | |
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Boiling Point |
237 °F at 1.5 mmHg (NTP, 1992), 114 °C at 1.4 mm Hg, 237 °F at 1.5 mmHg | |
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Solubility |
greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Miscible with water in all proportions; soluble in polar organic solvents; insoluble in non-polar organic solvents | |
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Density |
1.28 (NTP, 1992) - Denser than water; will sink, 1.28 | |
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Vapor Pressure |
0.0005 [mmHg] | |
Record name | N-Nitrosodiethanolamine | |
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Color/Form |
Light yellow oil, Viscous yellow oil | |
CAS RN |
1116-54-7 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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